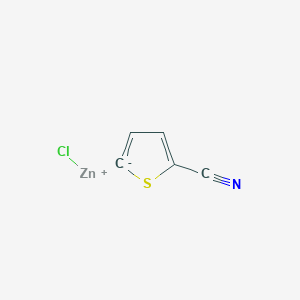

chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile is a compound with the molecular formula C₄H₃ClSZn It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile typically involves the reaction of thiophene derivatives with zinc chloride. One common method is the reaction of 2-thienylmagnesium bromide with zinc chloride, which produces the desired compound . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds.

Scientific Research Applications

Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.

Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with other molecules is a key aspect of its activity.

Comparison with Similar Compounds

Similar Compounds

2-Thienylzinc chloride: Similar in structure but lacks the nitrile group.

Thiophene derivatives: Various thiophene-based compounds with different substituents.

Uniqueness

Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile is unique due to the presence of both a zinc atom and a nitrile group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and materials science.

Biological Activity

Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile is a coordination compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and biological effects, focusing on its antiproliferative, antibacterial, and antifungal properties.

1. Synthesis and Characterization

This compound can be synthesized through a coordination reaction involving zinc salts and thiophene derivatives. The structural characterization is typically performed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods confirm the coordination environment of the zinc ion and the geometry of the complex.

2.1 Antiproliferative Activity

The antiproliferative effects of this compound have been assessed in various cancer cell lines. Studies indicate that this compound exhibits significant cytotoxicity against several tumor cell lines, including B16 melanoma and U937 leukemia cells. The mechanism of action is believed to involve DNA intercalation and disruption of cellular processes.

Table 1: Antiproliferative Activity Against Different Cell Lines

2.2 Antibacterial Activity

This compound has also shown promising antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values suggest that it is particularly effective against Gram-negative bacteria such as Klebsiella pneumoniae.

Table 2: Antibacterial Activity Against Selected Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Klebsiella pneumoniae | 8 | |

| Pseudomonas aeruginosa | 16 | |

| Staphylococcus aureus | 32 |

2.3 Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against common fungal pathogens. This activity is attributed to the ability of the compound to disrupt fungal cell membranes.

Table 3: Antifungal Activity Against Selected Fungal Strains

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound may intercalate into DNA, leading to disruptions in replication and transcription.

- Reactive Oxygen Species (ROS) Generation : It has been observed that this compound can induce oxidative stress in cells, further contributing to its antiproliferative effects.

- Metal Ion Coordination : The presence of zinc plays a crucial role in enhancing the biological activity by stabilizing the structure and facilitating interactions with biological macromolecules.

4. Case Studies

Several case studies have explored the efficacy of this compound in vivo and in vitro:

Case Study 1 : A study conducted on mice bearing B16 melanoma tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

Case Study 2 : In vitro assays using human cancer cell lines demonstrated a dose-dependent response to this compound, with higher concentrations leading to increased apoptosis rates.

Properties

CAS No. |

497839-26-6 |

|---|---|

Molecular Formula |

C5H2ClNSZn |

Molecular Weight |

209.0 g/mol |

IUPAC Name |

chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile |

InChI |

InChI=1S/C5H2NS.ClH.Zn/c6-4-5-2-1-3-7-5;;/h1-2H;1H;/q-1;;+2/p-1 |

InChI Key |

GTJNVNIORVXMCV-UHFFFAOYSA-M |

Canonical SMILES |

C1=[C-]SC(=C1)C#N.Cl[Zn+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.